molecular formula C13H12N4O2 B14063331 3-Methyllumichrome CAS No. 33174-44-6

3-Methyllumichrome

Cat. No.: B14063331
CAS No.: 33174-44-6
M. Wt: 256.26 g/mol
InChI Key: VKQQRZQKCNYGNQ-UHFFFAOYSA-N
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Description

3-Methyllumichrome is a derivative of lumichrome, which itself is a degradation product of riboflavin (vitamin B2)

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyllumichrome can be synthesized through the methylation of lumichrome. The process involves the use of methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction typically takes place in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with subsequent purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Methyllumichrome undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted products .

Scientific Research Applications

3-Methyllumichrome has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Methyllumichrome exerts its effects is primarily through its photophysical properties. It can absorb light and undergo photochemical reactions, leading to the formation of excited states. These excited states can interact with other molecules, leading to various photochemical processes. The molecular targets and pathways involved include interactions with nucleic acids and proteins, making it useful in studying these biomolecules .

Comparison with Similar Compounds

Uniqueness: 3-Methyllumichrome is unique due to its specific methylation pattern, which affects its photophysical properties and reactivity. This makes it distinct from other similar compounds and useful in specific applications where these properties are advantageous .

Properties

CAS No.

33174-44-6

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

3,7,8-trimethyl-1H-benzo[g]pteridine-2,4-dione

InChI

InChI=1S/C13H12N4O2/c1-6-4-8-9(5-7(6)2)15-11-10(14-8)12(18)17(3)13(19)16-11/h4-5H,1-3H3,(H,15,16,19)

InChI Key

VKQQRZQKCNYGNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C3C(=N2)C(=O)N(C(=O)N3)C

Origin of Product

United States

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